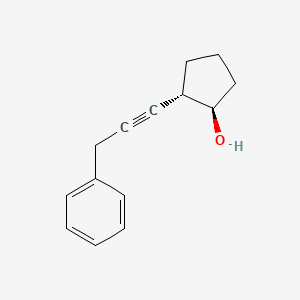![molecular formula C12H14OS B1485680 1-[3-(チオフェン-3-イル)プロプ-2-イン-1-イル]シクロペンタン-1-オール CAS No. 2098040-19-6](/img/structure/B1485680.png)
1-[3-(チオフェン-3-イル)プロプ-2-イン-1-イル]シクロペンタン-1-オール
概要
説明
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol is an organic compound characterized by the presence of a thiophene ring, a prop-2-yn-1-yl group, and a cyclopentan-1-ol moiety
科学的研究の応用
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body, altering their function. These targets can be receptors, enzymes, ion channels, or carrier proteins .
Mode of Action
The compound could bind to its target, changing the target’s shape or activity. This can either enhance or inhibit the target’s function .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as solubility, stability, and molecular size can influence these processes .
Result of Action
The ultimate effect of the compound depends on its mode of action and the biochemical pathways it affects. This could range from altering cellular function to killing the cell .
Action Environment
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
準備方法
The synthesis of 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, propargyl bromide, and cyclopentanone.
Reaction Conditions: The reaction involves the alkylation of thiophene with propargyl bromide in the presence of a base such as potassium carbonate. This is followed by the addition of cyclopentanone under acidic conditions to form the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene carboxylic acid derivatives, while reduction may produce saturated cyclopentanol derivatives.
類似化合物との比較
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 3-(thiophen-2-yl)prop-2-yn-1-ol share structural similarities but differ in the position of the thiophene ring.
Cyclopentanol Derivatives: Compounds like cyclopent-2-en-1-ol have similar cyclopentane structures but differ in the presence of additional functional groups.
Propargyl Alcohol Derivatives: Compounds like propargyl alcohol have similar alkyne groups but lack the thiophene and cyclopentane moieties.
The uniqueness of 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol lies in its combination of these structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-thiophen-3-ylprop-2-ynyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c13-12(6-1-2-7-12)8-3-4-11-5-9-14-10-11/h5,9-10,13H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPAQAGZAUUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#CC2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)

![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)
![1-{[(2-Methoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485609.png)
amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-{[4-(Propan-2-yl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485618.png)
![1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485619.png)
